meta-Mirabegron is a compound related to Mirabegron, which is primarily recognized as a β3-adrenoceptor agonist utilized in the treatment of overactive bladder syndrome. Mirabegron enhances bladder capacity by relaxing the detrusor muscle, thereby alleviating symptoms associated with urinary urgency and frequency. The source of meta-Mirabegron can be traced back to the synthesis processes developed for Mirabegron itself, as it shares structural similarities and is derived from its chemical framework.
meta-Mirabegron is classified under the category of pharmaceutical intermediates and is part of the broader class of β3-adrenoceptor agonists. Its molecular formula is with a molecular weight of approximately 334.84 g/mol . This classification indicates its potential use in medicinal chemistry, particularly in developing drugs targeting bladder function.
The synthesis of meta-Mirabegron involves several key steps that are crucial for obtaining high yields and purity suitable for pharmaceutical applications.
These methods ensure a cost-effective and scalable production process, suitable for industrial applications.
The molecular structure of meta-Mirabegron can be analyzed through various spectroscopic techniques.
This structural configuration allows meta-Mirabegron to interact effectively with its target receptors.
meta-Mirabegron participates in various chemical reactions typical for pharmaceutical compounds:
These reactions are crucial for developing new formulations or derivatives that enhance therapeutic effects.
The mechanism of action for meta-Mirabegron primarily involves selective agonism at β3-adrenoceptors located in the bladder detrusor muscle:
The physical and chemical properties of meta-Mirabegron are essential for understanding its behavior in biological systems:
meta-Mirabegron has potential applications in scientific research and pharmaceutical development:
By understanding the properties and mechanisms associated with meta-Mirabegron, researchers can explore new therapeutic avenues and improve existing treatments for overactive bladder syndrome.
meta-Mirabegron (also designated as YM-178 in developmental stages) is a first-in-class small molecule targeting β₃-adrenergic receptors (β₃-ARs) with high structural specificity. Its core structure comprises a thiazole-acetic acid backbone linked to a chiral 2-aminothiazole moiety via an amide bond, critical for receptor binding affinity. The para-ethoxyphenethyl group enhances selectivity for β₃-AR subtypes over β₁/β₂-ARs, while the ethanolamine side chain mimics endogenous catecholamines, facilitating G-protein coupling [1] [6].
Functionally, meta-Mirabegron acts as a full agonist (intrinsic activity = 1.0) at human β₃-ARs, with 446-fold greater selectivity for β₃-AR than β₁-AR in vitro. This specificity is attributed to its low-energy binding conformation, which optimally engages transmembrane helices 3, 5, and 7 of the β₃-AR. Mutagenesis studies reveal that residues Ser³⁴⁷ and Asn³⁴⁹ in helix 7 are indispensable for meta-Mirabegron’s efficacy, explaining its species-specific activity (high in humans, low in rodents) [6] [8].
Table 1: Structural Determinants of meta-Mirabegron’s β₃-AR Selectivity
Structural Feature | Role in β₃-AR Selectivity | Experimental Evidence |
---|---|---|
Chiral 2-aminothiazole | Hydrogen bonding with Asn³⁴⁹ | 10-fold ↓ affinity in N349A mutants |
Ethoxyphenethyl group | Hydrophobic interaction with helix 3/5 pockets | Competitive binding IC₅₀: 22 nM (β₃) vs. 9,800 nM (β₁) |
Ethanolamine side chain | Stabilizes active receptor conformation | cAMP accumulation EC₅₀: 1.1 µM (β₃) |
Activation of β₃-AR by meta-Mirabegron triggers Gs-protein-dependent adenylate cyclase stimulation, elevating intracellular cyclic adenosine monophosphate (cAMP) by 3–5-fold in human detrusor smooth muscle cells. cAMP then activates protein kinase A (PKA), which phosphorylates two key effectors:
Notably, meta-Mirabegron also activates cAMP-independent pathways involving Epac-Rap1 complexes, which inhibit Rho-kinase-mediated calcium sensitization. This dual-pathway action explains its efficacy in relaxing detrusor muscle during bladder filling without impairing voiding contraction strength (unlike antimuscarinics) [6] [8].
Table 2: Downstream Effectors of meta-Mirabegron-Induced β₃-AR Signaling
Effector | Pathway | Functional Outcome |
---|---|---|
PKA → BK₄₀ channels | cAMP-dependent | Membrane hyperpolarization → ↓ detrusor excitability |
PKA → phospholamban | cAMP-dependent | ↓ Cytosolic Ca²⁺ → detrusor relaxation |
Epac-Rap1 | cAMP-independent | Rho-kinase inhibition → ↓ calcium sensitization |
Despite high β₃-AR selectivity, meta-Mirabegron exhibits off-target interactions at supratherapeutic concentrations:
Pharmacovigilance data indicate that palpitations (reported in 0.9–2.2% of patients) correlate with plasma concentrations >500 ng/mL, suggesting β₁-AR involvement during overdose or metabolic impairment [5].
Chronic β₃-AR agonism raises concerns about receptor desensitization, but meta-Mirabegron demonstrates low tolerance risk due to:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: